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Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B1670977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound with significant

antioxidant properties. As a derivative of hydroquinone, it is utilized in various industrial

applications, including as a stabilizer in polymers and oils. In the realm of biomedical research,

DTBHQ is recognized for its ability to modulate intracellular calcium signaling and its potential

to influence cellular redox states. This technical guide provides a comprehensive overview of

the spectral properties of DTBHQ, detailed experimental protocols for its analysis, and a

summary of its known signaling pathways, aiming to equip researchers and drug development

professionals with the foundational knowledge required for its study and application.

Spectroscopic Data
The following tables summarize the key spectral data for 2,5-Di-tert-butylhydroquinone.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (ppm) Multiplicity Assignment

~8.36 Singlet Hydroxyl Protons (Ar-OH)

~6.60 Singlet Aromatic Protons (Ar-H)

~1.29 Singlet tert-Butyl Protons (-C(CH₃)₃)

Data obtained in DMSO-d₆ at

various frequencies (89.56

MHz, 300 MHz, and 399.65

MHz)[1].

Table 2: Mass Spectrometry Data (GC-MS, EI)
m/z Relative Intensity Assignment

222 ~45% Molecular Ion [M]⁺

207 100% [M - CH₃]⁺

57 ~31% [C(CH₃)₃]⁺

41 ~21% [C₃H₅]⁺

43 ~16% [C₃H₇]⁺

Data obtained via Gas

Chromatography-Mass

Spectrometry with Electron

Ionization (EI-B)[2].

Table 3: UV-Vis Absorption Data (for related compounds)
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Compound Solvent λmax (nm)
Molar Absorptivity
(ε)

2,5-Di-tert-butyl-1,4-

benzoquinone
Acetonitrile 258 15100 M⁻¹cm⁻¹

tert-

Butylhydroquinone

(TBHQ)

Ethanol ~292 -

Note: Specific UV-Vis

data for 2,5-Di-tert-

butylhydroquinone

was not readily

available. Data for its

oxidized form and a

related hydroquinone

are presented as a

reference[2][3].

Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum of 2,5-Di-tert-
butylhydroquinone for structural elucidation.

Materials:

2,5-Di-tert-butylhydroquinone (DTBHQ)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR Spectrometer (e.g., Bruker Avance 300 MHz or similar)

Procedure:
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Accurately weigh approximately 45 mg of DTBHQ.

Dissolve the weighed sample in 0.5 mL of DMSO-d₆ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the acquired free induction decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Integrate the peaks and determine the chemical shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain a mass spectrum of 2,5-Di-tert-butylhydroquinone and to separate it

from potential impurities.

Materials:

2,5-Di-tert-butylhydroquinone (DTBHQ)

Pyridine (as solvent)

Methyl benzoate (as internal standard, optional)

N,O-Bis(trimethylsilyl)acetamide (BSA) for derivatization (optional, for improved

chromatography of the hydroxyl groups)

GC-MS instrument with an electron ionization (EI) source

Procedure:
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Prepare a stock solution of DTBHQ in pyridine. If using an internal standard, prepare a stock

solution of methyl benzoate in pyridine as well.

For derivatization, mix a known volume of the DTBHQ solution with a silylating agent like

BSA and heat at approximately 80°C for 10 minutes to form the trimethylsilyl (TMS)

derivative. This step is often recommended for polar compounds to improve their volatility

and chromatographic peak shape.

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Use a suitable capillary column, such as one with a 20% Silicone SE-30 stationary phase.

Set the GC oven temperature program to achieve good separation. A typical program might

start at a lower temperature and ramp up to a higher temperature.

The mass spectrometer should be operated in EI mode, typically at 70 eV.

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

Analyze the resulting chromatogram to determine the retention time of DTBHQ and the mass

spectrum of the corresponding peak.

UV-Vis Spectroscopy
Objective: To measure the ultraviolet-visible absorption spectrum of 2,5-Di-tert-
butylhydroquinone.

Materials:

2,5-Di-tert-butylhydroquinone (DTBHQ)

Ethanol (or other suitable UV-grade solvent)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Prepare a stock solution of DTBHQ of a known concentration in the chosen solvent (e.g.,

ethanol).

Prepare a series of dilutions from the stock solution to create standards of varying

concentrations.

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

Record the UV-Vis absorption spectrum for each of the standard solutions over a wavelength

range of approximately 200-400 nm.

Identify the wavelength of maximum absorbance (λmax).

A calibration curve of absorbance at λmax versus concentration can be plotted to verify a

linear relationship, as is observed for the related compound TBHQ around 292 nm in

ethanol[2].

Fluorescence Spectroscopy
Objective: To measure the fluorescence excitation and emission spectra of 2,5-Di-tert-
butylhydroquinone.

Materials:

2,5-Di-tert-butylhydroquinone (DTBHQ)

Fluorescence-grade solvent (e.g., iso-propanol/n-hexane mixture)

Quartz fluorescence cuvettes

Spectrofluorometer

Procedure:

Prepare a dilute solution of DTBHQ in a suitable fluorescence-grade solvent. The

concentration should be low enough to avoid inner filter effects.

Place the cuvette containing the sample solution in the spectrofluorometer.
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To determine the emission spectrum, set the excitation wavelength (based on the UV-Vis

absorption maximum, if known, or by scanning a range) and scan a range of emission

wavelengths.

To determine the excitation spectrum, set the emission wavelength at the maximum of the

emission spectrum and scan a range of excitation wavelengths.

The use of an excitation-emission matrix (EEM) scan can provide a comprehensive

fluorescence profile of the compound. For related compounds like TBHQ, EEM has been

used with an excitation range of 200-420 nm and an emission range of 290-560 nm[4].

Signaling Pathways and Mechanisms of Action
2,5-Di-tert-butylhydroquinone is known to exert its biological effects through at least two

primary mechanisms: the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase

(SERCA) pump and the potential activation of the Nrf2 antioxidant response pathway.

SERCA Inhibition and Calcium Signaling
DTBHQ is a well-characterized, potent, and selective inhibitor of the SERCA pump.[5][6] This

pump is responsible for sequestering cytosolic calcium ions (Ca²⁺) into the endoplasmic

reticulum (ER), thereby maintaining low intracellular Ca²⁺ concentrations. Inhibition of SERCA

by DTBHQ leads to a disruption of this process, resulting in an increase in cytosolic Ca²⁺

levels. This elevation in intracellular calcium can trigger a cascade of downstream signaling

events, impacting processes such as cell proliferation, apoptosis, and muscle contraction.[3]

2,5-Di-tert-butylhydroquinone
(DTBHQ) SERCA Pump

Inhibits
Ca²⁺

Endoplasmic Reticulum (ER)

Ca²⁺

Uptake

Downstream Signaling
(e.g., Apoptosis, Contraction)

Activates

Cytosol
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Click to download full resolution via product page

Caption: DTBHQ inhibits the SERCA pump, leading to increased cytosolic Ca²⁺ and

downstream signaling.

Nrf2 Antioxidant Response Pathway
While more extensively studied for the related compound tert-butylhydroquinone (TBHQ),

DTBHQ, as a phenolic antioxidant, is also implicated in the activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that regulates the

expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions,

Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its

degradation. Electrophilic compounds or those that induce mild oxidative stress, such as

hydroquinones, can modify cysteine residues on Keap1, leading to a conformational change

that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the

Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating

their expression and enhancing the cell's antioxidant capacity.
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Caption: DTBHQ potentially activates the Nrf2 pathway, leading to antioxidant gene expression.

Conclusion
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This technical guide provides a consolidated resource on the spectral properties of 2,5-Di-tert-
butylhydroquinone, offering detailed experimental protocols and insights into its molecular

mechanisms of action. The provided data and methodologies are intended to serve as a

valuable starting point for researchers and professionals in the fields of chemistry,

pharmacology, and drug development who are interested in the further investigation and

application of this versatile compound. The elucidation of its signaling pathways, particularly its

role as a SERCA inhibitor, opens avenues for its use as a tool compound in studying calcium

homeostasis and for the potential development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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